(2S)-2-amino(113C)butanedioic acid

Catalog No.
S1923462
CAS No.
81201-97-0
M.F
C4H7NO4
M. Wt
134.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-amino(113C)butanedioic acid

CAS Number

81201-97-0

Product Name

(2S)-2-amino(113C)butanedioic acid

IUPAC Name

(2S)-2-amino(113C)butanedioic acid

Molecular Formula

C4H7NO4

Molecular Weight

134.1 g/mol

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i4+1

InChI Key

CKLJMWTZIZZHCS-GZPBOPPUSA-N

SMILES

C(C(C(=O)O)N)C(=O)O

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C([C@@H]([13C](=O)O)N)C(=O)O

Tracing Metabolic Pathways

One primary application of L-Aspartic acid-1-13C is in tracing metabolic pathways within cells and organisms. By feeding cells or organisms L-Aspartic acid-1-13C, researchers can track the incorporation of the labeled carbon atom into various downstream metabolites. Since the mass of the 13C isotope is different from the mass of the more common carbon-12 isotope, L-Aspartic acid-1-13C can be distinguished from unlabeled metabolites using MS. This allows scientists to identify the path L-Aspartic acid takes within a cell and determine its role in various biological processes [, ].

Here are some specific examples of how L-Aspartic acid-1-13C can be used for metabolic tracing:

  • Studying protein synthesis: Researchers can use L-Aspartic acid-1-13C to investigate how cells incorporate amino acids into proteins. By analyzing the enrichment of the 13C isotope in newly synthesized proteins, scientists can gain insights into protein turnover and amino acid metabolism [].
  • Investigating the urea cycle: The urea cycle is a vital pathway for removing excess nitrogen from the body. L-Aspartic acid-1-13C can be used to trace the contribution of aspartic acid to the synthesis of urea, helping researchers understand the regulation and function of this critical metabolic process [].
  • Understanding cancer metabolism: Cancer cells often exhibit altered metabolic profiles compared to healthy cells. L-Aspartic acid-1-13C can be used to study how cancer cells utilize aspartic acid for energy production and biosynthesis of essential molecules [].
  • L-Aspartic acid (also called L- glutamate) is a non-essential amino acid, meaning the body can synthesize it on its own [].
  • It plays a crucial role in protein synthesis and serves as an intermediate in several metabolic pathways [].
  • The "-1-13C" denotes that one specific carbon atom in the molecule is enriched with the isotope carbon-13 (¹³C) [].

Molecular Structure Analysis

L-Aspartic acid-1-13C has the same structure as regular L-aspartic acid, with a four-carbon backbone, an amino group (NH2), a carboxylic acid group (COOH), and a side chain with another carboxylic acid group. The key feature is the presence of ¹³C isotope at the first carbon position (adjacent to the amino group) [].


Chemical Reactions Analysis

  • Synthesis: L-aspartic acid is biosynthesized in the body from other amino acids like oxaloacetate []. Isotope-labeled L-aspartic acid-1-¹³C can be synthesized using various methods, including enzymatic reactions with ¹³C-labeled precursors [].
  • Reactions in the body: L-Aspartic acid participates in numerous biochemical reactions, including the urea cycle, neurotransmitter synthesis, and carbohydrate metabolism. The ¹³C label in L-aspartic acid-1-¹³C allows researchers to trace its metabolic fate using techniques like nuclear magnetic resonance (NMR) spectroscopy [].

Physical And Chemical Properties Analysis

  • Due to the minimal change from replacing one carbon with its isotope, the physical and chemical properties of L-aspartic acid-1-¹³C are very similar to those of regular L-aspartic acid.
  • Reported data for L-aspartic acid includes:
    • Melting point: 265°C (decomposition) []
    • Solubility: High in water, slightly soluble in alcohol []

The mechanism of action of L-aspartic acid-1-¹³C is primarily related to its use as a tracer molecule. The ¹³C isotope provides a distinct signal in NMR spectroscopy, allowing scientists to track the incorporation and metabolism of L-aspartic acid in living cells or organisms []. This is valuable for studying metabolic pathways, protein synthesis, and drug targeting.

  • Specific safety data for L-aspartic acid-1-¹³C might not be readily available due to its use in research settings. However, L-aspartic acid itself is classified as a non-hazardous material [].

XLogP3

-2.8

Sequence

D

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Wikipedia

L-(1-~13~C)Aspartic acid

Dates

Modify: 2024-04-14

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